Glycine, N-phosphono-
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Overview
Description
Glycine, N-phosphono- is a synthetic phosphonic derivative of the amino acid glycine It is known for its applications in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycine, N-phosphono- can be synthesized through several methods. One common method involves the reaction of glycine with phosphorous acid and formaldehyde under acidic conditions. Another method includes the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of glycine, N-phosphono- typically involves the large-scale synthesis of its precursor, N-(phosphonomethyl)-iminodiacetic acid, followed by its oxidation to produce the final compound. This process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-phosphono- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to reduce glycine, N-phosphono- derivatives.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, which can replace the phosphono group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(phosphonomethyl)-iminodiacetic acid yields glycine, N-phosphono- as the primary product .
Scientific Research Applications
Glycine, N-phosphono- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of glycine, N-phosphono- involves its interaction with specific molecular targets and pathways. For instance, it competitively inhibits phosphoenolpyruvate carboxylase (PEPC), leading to the accumulation of sucrose in plant tissues . This inhibition is crucial for its use as a herbicide and in other agricultural applications.
Comparison with Similar Compounds
Similar Compounds
Glyphosate: Another phosphonic derivative of glycine, widely used as a herbicide.
Phosphonopeptides: These compounds contain phosphonic acid groups and are used in various biochemical applications.
Phosphorus-containing amino acids: These include compounds with a P–C bond in the side chain, which have applications in peptide engineering.
Uniqueness
Glycine, N-phosphono- is unique due to its specific inhibitory action on PEPC and its diverse applications in agriculture, medicine, and industry. Its ability to enhance phycobiliprotein yields in cyanobacteria also sets it apart from other similar compounds .
Properties
CAS No. |
5259-81-4 |
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Molecular Formula |
C2H6NO5P |
Molecular Weight |
155.05 g/mol |
IUPAC Name |
2-(phosphonoamino)acetic acid |
InChI |
InChI=1S/C2H6NO5P/c4-2(5)1-3-9(6,7)8/h1H2,(H,4,5)(H3,3,6,7,8) |
InChI Key |
QUIQKYAAGXIAFF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NP(=O)(O)O |
Origin of Product |
United States |
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